molecular formula C16H15BrO3 B5823224 4-bromobenzyl (2-methylphenoxy)acetate

4-bromobenzyl (2-methylphenoxy)acetate

Cat. No.: B5823224
M. Wt: 335.19 g/mol
InChI Key: XZHIEUNDHVGNBW-UHFFFAOYSA-N
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Description

4-Bromobenzyl (2-methylphenoxy)acetate is a synthetic bromophenol derivative of interest in pharmaceutical and biological chemistry research. Bromophenol derivatives are recognized as important secondary metabolites and are investigated as potential candidates in drug development due to their diverse biological activities . These activities often include antioxidant and anticancer properties . This compound shares a core structural motif with other researched bromophenol esters, such as (4-Bromophenyl)methyl 2-(2-methylphenoxy)acetate, suggesting its potential application in similar investigative pathways . Research into related compounds indicates that bromophenol derivatives can ameliorate H2O2-induced oxidative damage and reduce ROS generation in cellular models like HaCaT keratinocytes . Some derivatives have also been shown to inhibit cell viability and induce apoptosis in cancer cell lines, such as leukemia K562 cells, without affecting the cell cycle distribution . The acetoxy ester functional group, a key feature of this molecule, is a common structure in organic materials research and synthesis, often serving as a protecting group or building block for more complex molecules . This compound is provided for research purposes to explore these and other mechanistic pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-bromophenyl)methyl 2-(2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c1-12-4-2-3-5-15(12)19-11-16(18)20-10-13-6-8-14(17)9-7-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHIEUNDHVGNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Key Variations

The following compounds share structural or functional similarities with 4-bromobenzyl (2-methylphenoxy)acetate:

Ethyl (E)-(3-(4-((4-Bromobenzyl)oxy)phenyl)acryloyl)glycinate
  • Structure : Contains a 4-bromobenzyloxy group linked to a cinnamic acid-glycine hybrid.
  • Key Differences: Incorporates an acryloyl-glycine ester instead of a phenoxyacetate group.
  • Synthesis: Derived from 4-(4-bromobenzyloxy)-benzaldehyde via Knoevenagel condensation and Steglich esterification .
Kresoxim-methyl (Methyl (E)-2-methoxyimino-2-(2-(o-tolyloxymethyl)phenyl)acetate)
  • Structure: Features a methoxyimino group and an o-tolyloxymethyl substituent.
  • Key Differences: Methoxyimino group enhances fungicidal activity, absent in the target compound.
  • Activity : Broad-spectrum fungicide (trade name: Stroby L) .
  • Synthesis: Multi-step procedure involving methoxyimino functionalization .
Methyl 2-(4-Bromophenyl)acetate
  • Structure : Simplest analog with a 4-bromophenyl group and methyl ester.
  • Key Differences: Lacks the phenoxy moiety, reducing steric hindrance.
  • Application : Widely used as a reference material in pharmaceutical synthesis .
3-((4-Bromobenzyl)thio)phenanthro-triazine (P12)
  • Structure : Phenanthro-triazine scaffold with a 4-bromobenzylthio group.
  • Key Differences : Sulfur linkage and aromatic triazine core enable DNA intercalation.
  • Activity : Cytotoxic against cancer cell lines .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity Synthesis Highlights
This compound C₁₆H₁₅BrO₃ 335.19 Bromobenzyl, methylphenoxy, acetate Hypothetical (unreported) Esterification of precursors
Ethyl (E)-...glycinate C₂₀H₁₈BrNO₅ 432.27 Bromobenzyloxy, acryloyl-glycine LOX inhibition, antioxidant Knoevenagel condensation
Kresoxim-methyl C₁₈H₁₉NO₄ 313.35 Methoxyimino, o-tolyloxymethyl Fungicide Methoxyimino functionalization
Methyl 2-(4-bromophenyl)acetate C₉H₉BrO₂ 229.07 Bromophenyl, methyl ester Pharmaceutical reference material Direct esterification
3-((4-Bromobenzyl)thio)phenanthro-triazine C₂₀H₁₂BrN₃S 406.30 Bromobenzylthio, triazine Cytotoxic DNA intercalation Thiol-alkylation

Impact of Substituents on Bioactivity and Reactivity

  • Phenoxy vs.
  • Ester Linkages : Methyl/ethyl esters influence metabolic stability; glycine esters (e.g., Ethyl (E)-...glycinate) enhance water solubility and bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-bromobenzyl (2-methylphenoxy)acetate, and what critical parameters influence yield and purity?

  • Methodology :

  • Step 1 : Bromobenzyl intermediates (e.g., 4-bromobenzyl chloride ) are coupled with phenoxyacetate precursors via nucleophilic substitution or esterification under anhydrous conditions.
  • Step 2 : Optimize reaction parameters, such as using catalysts like DMAP (dimethylaminopyridine) and coupling agents (e.g., DCC, EDC) to enhance ester bond formation .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .
  • Critical Parameters : Temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric excess of the bromobenzyl reagent (1.2–1.5 eq.) .

Q. How can researchers characterize the structural and purity profile of this compound using spectroscopic and chromatographic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm for bromobenzyl and methylphenoxy groups) and ester carbonyl signals (δ 170–175 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and confirm molecular ion peaks (e.g., [M+H⁺] at m/z ~363) .
  • FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and aryl C-Br vibration (~600 cm⁻¹) .

Q. What are the key safety considerations for handling and storing this compound?

  • Guidelines :

  • Storage : Protect from moisture and light at 2–8°C; use amber glass vials with PTFE-lined caps .
  • Hazards : Avoid contact with strong oxidizers (e.g., peroxides) and acids/bases to prevent decomposition. Use fume hoods and PPE (nitrile gloves, lab coat) during synthesis .
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) for derivatives of this compound?

  • Methodology :

  • Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data. Address discrepancies by refining solvation models or considering dynamic effects (e.g., rotamers) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry using SHELX-refined SC-XRD data (e.g., C—H···π interactions in packing diagrams) .

Q. How does the electronic environment of the bromobenzyl group influence reactivity in nucleophilic substitution reactions?

  • Mechanistic Insights :

  • The electron-withdrawing bromine atom activates the benzyl carbon for nucleophilic attack (e.g., SN2 with thiols or amines). Substituent effects on the phenoxy ring (e.g., methyl groups) modulate steric hindrance and reaction rates .
  • Experimental Design : Compare reaction kinetics (via LC-MS monitoring) between 4-bromobenzyl and non-halogenated analogs to quantify electronic effects .

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX refinement determine molecular packing and conformation?

  • Protocol :

  • Crystal Growth : Use slow evaporation of a saturated acetone solution at 20°C to obtain diffraction-quality crystals .
  • Data Collection : Collect datasets (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Refine using SHELXL-2018 with anisotropic displacement parameters for non-H atoms .
  • Analysis : Interpret intermolecular interactions (e.g., van der Waals, halogen bonding) using OLEX2 or Mercury .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility profiles of this compound?

  • Methodology :

  • Reproducibility Checks : Verify purity via DSC (differential scanning calorimetry) and TGA (thermogravimetric analysis) to rule out impurities affecting thermal properties .
  • Solubility Studies : Use standardized solvents (e.g., DMSO, DMF) under controlled temperatures (25°C ± 0.1°C) with UV-Vis quantification .

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